molecular formula C23H24N4O3S B1230008 4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester

4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester

Cat. No. B1230008
M. Wt: 436.5 g/mol
InChI Key: LIUBRVKLSBHUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester is an amidobenzoic acid.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of quinazolinone derivatives. For instance, Mohamed et al. (2010) synthesized a series of quinazolinone derivatives and tested their anti-bacterial and anti-fungal activities, finding that certain compounds showed potent in vitro anti-microbial activity (Mohamed et al., 2010). Similarly, Chaitanya et al. (2017) synthesized quinazolin-2-yl)methyl nitrite derivatives and evaluated their antibacterial and antifungal activities, with some compounds exhibiting significant potential activity (Chaitanya et al., 2017).

Anti-inflammatory Properties

Krasovs'ka (2022) investigated the synthesis of [1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoic acids as potential anti-inflammatory agents, demonstrating their potential in anti-inflammatory applications (Krasovs'ka, 2022).

Synthesis and Chemical Properties

Several studies have detailed the synthesis and chemical properties of quinazolinone derivatives. Peet and Anzeveno (1979) discussed the synthesis of 2,3‐dihydro‐5H‐oxazolo[2,3‐B]quinazolin‐5‐ones, providing insights into the chemical structure and synthesis methods (Peet & Anzeveno, 1979). Süsse and Johne (1985) presented a route for synthesizing quinazolin-3-yl)-alkanoic acids and their esters, contributing to the understanding of their chemical synthesis (Süsse & Johne, 1985).

Potential in Cancer Research

Ghorab et al. (2017) synthesized novel benzo[g]quinazolin derivatives to evaluate their inhibitory activity against VEGFR-2, a key target in cancer research. Some compounds showed promising VEGFR-2 inhibitory activity and apoptotic inducer effects (Ghorab et al., 2017).

Analgesic Properties

Alagarsamy et al. (2005) synthesized novel 2-butyl-3-substituted quinazolin-4-(3H)-ones and investigated their analgesic and anti-inflammatory activities. Some compounds displayed significant analgesic activity (Alagarsamy et al., 2005).

properties

Product Name

4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

butyl 4-[[2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C23H24N4O3S/c1-2-3-14-30-22(29)16-8-10-17(11-9-16)25-21(28)15-31-23-26-19-7-5-4-6-18(19)20-12-13-24-27(20)23/h4-11,13,20H,2-3,12,14-15H2,1H3,(H,25,28)

InChI Key

LIUBRVKLSBHUPW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4N2N=CC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester
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4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester
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4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester
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4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester
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4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester
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4-[[2-(1,10b-Dihydropyrazolo[1,5-c]quinazolin-5-ylthio)-1-oxoethyl]amino]benzoic acid butyl ester

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